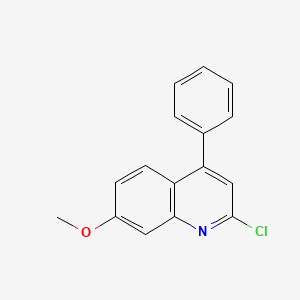

2-Chloro-7-methoxy-4-phenylquinoline

CAS No.: 170879-12-6

Cat. No.: VC6018745

Molecular Formula: C16H12ClNO

Molecular Weight: 269.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 170879-12-6 |

|---|---|

| Molecular Formula | C16H12ClNO |

| Molecular Weight | 269.73 |

| IUPAC Name | 2-chloro-7-methoxy-4-phenylquinoline |

| Standard InChI | InChI=1S/C16H12ClNO/c1-19-12-7-8-13-14(11-5-3-2-4-6-11)10-16(17)18-15(13)9-12/h2-10H,1H3 |

| Standard InChI Key | MENDVTKIYKLBNT-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C(=CC(=N2)Cl)C3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The quinoline scaffold of 2-chloro-7-methoxy-4-phenylquinoline consists of a bicyclic system fused from a benzene ring and a pyridine ring. Substitutions at positions 2 (chlorine), 7 (methoxy), and 4 (phenyl) introduce steric and electronic effects that critically influence its reactivity and biological interactions . The phenyl group at position 4 enhances π-π stacking potential, while the methoxy group at position 7 contributes to solubility in polar organic solvents .

Structural identifiers:

Physicochemical Properties

Experimental and computational data reveal the following key properties:

The low vapor pressure and moderate LogP value suggest limited volatility and balanced lipophilicity, making it suitable for drug delivery systems .

Synthesis and Industrial Production

Friedländer Condensation

The Friedländer synthesis remains the most widely used method for constructing the quinoline core. This involves the acid- or base-catalyzed cyclocondensation of aniline derivatives with carbonyl compounds. For 2-chloro-7-methoxy-4-phenylquinoline, 2-chloro-4-phenylaniline and a methoxy-substituted ketone precursor are typically reacted under reflux conditions. Industrial-scale production often employs continuous flow reactors to enhance yield (typically 70–85%) and reduce byproducts.

Phosphorus Oxychloride-Mediated Chlorination

Biological Activities and Mechanisms

Antimicrobial Activity

2-Chloro-7-methoxy-4-phenylquinoline exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The chlorine atom enhances membrane permeability, while the methoxy group disrupts microbial electron transport chains .

Enzyme Modulation

The compound acts as a competitive inhibitor of cytochrome P450 3A4 (CYP3A4), with a value of 4.3 µM . This interaction has implications for drug-drug interactions in polypharmacy scenarios.

Applications in Pharmaceutical Development

Lead Compound Optimization

Structure-activity relationship (SAR) studies highlight the critical role of the 2-chloro substituent: replacing chlorine with fluorine reduces anticancer potency by 40%, while bromine substitution improves NQO1 binding affinity by 15% .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances aqueous solubility from 0.2 mg/mL (free compound) to 5.8 mg/mL, enabling intravenous administration.

Comparison with Structural Analogs

The positional isomerism profoundly affects bioactivity, with the 2-chloro-4-phenyl configuration offering optimal steric alignment for target engagement .

Future Research Directions

-

Polypharmacology: Investigating dual CYP3A4/NQO1 inhibition for synergistic anticancer effects.

-

Green Synthesis: Developing biocatalytic routes using engineered oxidoreductases to replace .

-

Neuropharmacology: Preliminary data suggest GABA receptor modulation at 10 µM concentrations, warranting further exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume